![molecular formula C11H22N2O B3199158 1-amino-N,N-diethylcyclohexane-1-carboxamide CAS No. 1016782-22-1](/img/structure/B3199158.png)
1-amino-N,N-diethylcyclohexane-1-carboxamide
Overview
Description
“1-amino-N,N-diethylcyclohexane-1-carboxamide” is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 . It’s used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-amino-N,N-diethylcyclohexane-1-carboxamide” are not detailed in the search results, apart from its molecular weight and formula .Scientific Research Applications
Understanding Ethylene Precursors in Plants
One significant area of research is the study of ethylene and its precursors in plants, such as the role of 1-aminocyclopropane-1-carboxylic acid (ACC) in ethylene biosynthesis, signaling, and physiology. ACC is not only a precursor to ethylene but also has roles in plant growth, stress response, and acting independently as a signaling molecule (B. V. D. Poel & D. Straeten, 2014).
Advances in Food Safety through Reduction of Toxic Substances
Research into reducing toxic substances in food, such as acrylamide, has been explored. Lactic acid bacteria (LAB) have been identified as effective in reducing harmful substances like acrylamide, enhancing food safety and potentially opening avenues for further research into mitigating toxic compounds in food production (Xuefei Shao et al., 2021).
Exploration of Polymeric Supports in Biologically Active Molecules
The development of methods for introducing functional groups, such as isonitrile, onto polymeric supports for the covalent fixation of biologically active molecules presents significant advancements in material science. This research has potential applications in drug delivery systems and biotechnology (L. Goldstein, 1981).
Investigation of Nitrogenous Disinfection By-Products
The formation and impact of nitrogenous disinfection by-products (N-DBPs) in drinking water have been critically reviewed, highlighting the importance of understanding the sources and mechanisms of formation of these potentially harmful compounds in water treatment processes (T. Bond et al., 2012).
properties
IUPAC Name |
1-amino-N,N-diethylcyclohexane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-13(4-2)10(14)11(12)8-6-5-7-9-11/h3-9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIKAHOLVVSRIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CCCCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N,N-diethylcyclohexane-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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